molecular formula C13H12Cl2N2O2 B12443485 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide CAS No. 771522-42-0

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide

Cat. No.: B12443485
CAS No.: 771522-42-0
M. Wt: 299.15 g/mol
InChI Key: NHRLITCVUKMPAF-UHFFFAOYSA-N
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Description

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide is an organic compound that features a furan ring substituted with a 2,4-dichlorophenyl group and an amino group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution reaction where the furan ring is reacted with a 2,4-dichlorophenyl halide in the presence of a base.

    Formation of the Propanamide Chain: The final step involves the reaction of the amino-substituted furan with a suitable acylating agent to form the propanamide chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide: A similar compound with a different substitution pattern on the phenyl ring.

    3-Amino-3-[5-(2,3-dichlorophenyl)furan-2-yl]propanamide: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

771522-42-0

Molecular Formula

C13H12Cl2N2O2

Molecular Weight

299.15 g/mol

IUPAC Name

3-amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C13H12Cl2N2O2/c14-7-1-2-8(9(15)5-7)11-3-4-12(19-11)10(16)6-13(17)18/h1-5,10H,6,16H2,(H2,17,18)

InChI Key

NHRLITCVUKMPAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(CC(=O)N)N

Origin of Product

United States

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